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Compound of Interest

Compound Name: EGFR-IN-12

Cat. No.: B1671137

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the target specificity and
selectivity profile of EGFR-IN-12, a potent, ATP-competitive, and irreversible inhibitor of the
Epidermal Growth Factor Receptor (EGFR). This document consolidates key quantitative data,
experimental methodologies, and visual representations of relevant biological pathways and
workflows to serve as a comprehensive resource for researchers in oncology and drug
discovery.

Core Target Profile and Potency

EGFR-IN-12 is a 4,6-disubstituted pyrimidine that demonstrates high potency against wild-type
EGFR and specific mutant forms of the receptor.[1][2][3][4] Its irreversible mechanism of action
involves covalent binding, which contributes to its durable inhibitory effects.

Table 1: In Vitro Kinase Inhibitory Activity of EGFR-IN-12
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Target IC50 (nM) Assay Type Notes

_ _ _ Demonstrates potent
_ Biochemical Kinase o ,
EGFR (Wild-Type) 21 inhibition of the wild-
Assay
type receptor.[2][3][4]

Effective against this

) ) ) common activating
Biochemical Kinase ) )
EGFR (L858R Mutant) 63 mutation found in non-
Assay
small cell lung cancer

(NSCLC).[2][3][4]

Shows strong potency
EGFR (L861Q Biochemical Kinase against this less
Mutant) Assay common activating

mutation.[2][3][4]

Exhibits significant
selectivity for EGFR
Biochemical Kinase over other members
HERA4 (ErbB4) 7640 ]
Assay of the ErbB family,

such as HERA4.[1][2][3]
[4]

Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity profile, which indicates its potential
for off-target effects. EGFR-IN-12 has been profiled against a panel of 55 other kinases and
has demonstrated strong selectivity for EGFR.[1][2][5] While the comprehensive dataset for the
full kinase panel is not publicly available, the high IC50 value against the closely related HER4
kinase underscores its specificity.

Cellular Activity

EGFR-IN-12 effectively inhibits EGFR signaling in cellular contexts, leading to the suppression
of downstream pathways such as the AKT pathway, induction of apoptosis, and inhibition of
cancer cell proliferation.[2][6]
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Cell Line IC50 (pM) Assay Type Cancer Type Notes

Demonstrates

] ) anti-proliferative
Cell Proliferation ) )
HT29 1.96 Colon Carcinoma effects in a colon
Assay )
cancer cell line.

[6]

Shows potent

inhibition of
Cell Proliferation ) proliferation in
SW480 1.04 Colon Carcinoma
Assay another colon

cancer cell line.

[6]

Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition by EGFR-IN-12

The following diagram illustrates the canonical EGFR signaling pathway and the point of
intervention by EGFR-IN-12. Upon ligand binding, EGFR dimerizes and autophosphorylates,
activating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which
promote cell proliferation and survival. EGFR-IN-12, as an ATP-competitive inhibitor, blocks the
kinase activity of EGFR, thereby preventing these downstream signaling events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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